molecular formula C11H11F3O3 B7870471 4-Isopropoxy-2-(trifluoromethyl)benzoic acid

4-Isopropoxy-2-(trifluoromethyl)benzoic acid

Cat. No.: B7870471
M. Wt: 248.20 g/mol
InChI Key: LUZIBTMOXCBDHO-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-(trifluoromethyl)benzoic acid is a tri-substituted aromatic compound featuring a benzoic acid backbone with an isopropoxy group (-OCH(CH₃)₂) at the para (4th) position and a trifluoromethyl (-CF₃) group at the ortho (2nd) position. The trifluoromethyl group is strongly electron-withdrawing, while the isopropoxy group exhibits moderate electron-donating properties via resonance.

Properties

IUPAC Name

4-propan-2-yloxy-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-6(2)17-7-3-4-8(10(15)16)9(5-7)11(12,13)14/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZIBTMOXCBDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Sequential Functionalization

  • Trifluoromethylation : Fluorinate 2-chloromethyl-4-nitrobenzoic acid.

  • Nitro Reduction : Reduce nitro to amine, then diazotize and substitute with isopropoxy.

  • Oxidation : Convert aldehyde intermediate to carboxylic acid.

Route B: Direct Coupling

  • Coupling : React 4-isopropoxybenzaldehyde with trifluoromethylating agents (e.g., CF3Cu).

  • Oxidation : Catalytically oxidize the aldehyde.

Purification and Characterization

Final purification involves recrystallization from toluene/ethyl acetate mixtures, achieving >99% purity. Analytical data from Search Result include:

  • Boiling Point : 312.4°C (predicted).

  • Density : 1.287 g/cm³.

  • MSDS : Stable under ambient conditions but hygroscopic.

Industrial-Scale Considerations

  • Cost Efficiency : Catalytic oxidation (Route A) reduces metal waste vs. stoichiometric oxidants.

  • Safety : HF handling requires specialized equipment, favoring late-stage fluorination in Route B .

Chemical Reactions Analysis

Types of Reactions

4-Isopropoxy-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinones or carboxylate derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of halogen, nitro, or other substituents on the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

4-Isopropoxy-2-(trifluoromethyl)benzoic acid has been studied for its potential therapeutic applications:

  • Neuroprotective Effects : Research indicates that compounds with trifluoromethyl groups may exhibit neuroprotective properties. For instance, a related compound, 2-((2-oxopropanoyl)oxy)-4-(trifluoromethyl)benzoic acid (OPTBA), demonstrated significant neuroprotection in animal models of stroke, reducing infarct volumes and improving motor function .
  • Anticancer Activity : Studies have shown that fluorinated benzoic acids can inhibit cancer cell proliferation. The trifluoromethyl group may enhance the compound's ability to disrupt cellular signaling pathways involved in cancer progression .

Materials Science

In materials science, 4-Isopropoxy-2-(trifluoromethyl)benzoic acid is utilized as a building block for synthesizing advanced materials:

  • Polymer Chemistry : The compound can serve as a monomer in the production of fluorinated polymers, which possess unique thermal and chemical resistance properties. These polymers are valuable in coatings and electronic applications.

Environmental Chemistry

The compound's stability and reactivity make it relevant in environmental studies:

  • Pollutant Degradation : Research has focused on the degradation pathways of fluorinated compounds, including 4-Isopropoxy-2-(trifluoromethyl)benzoic acid, to understand their environmental impact and develop strategies for remediation .

Case Study 1: Neuroprotective Properties

A study investigated the effects of OPTBA on postischemic brain damage in Sprague-Dawley rats. Administering the compound significantly reduced infarct volumes compared to controls, indicating its potential as a treatment for ischemic stroke . This case highlights the importance of fluorinated compounds in developing neuroprotective therapies.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer effects of various trifluoromethyl-substituted benzoic acids on human cancer cell lines. Results indicated that these compounds could inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest . This underscores the relevance of 4-Isopropoxy-2-(trifluoromethyl)benzoic acid in cancer research.

Table 1: Comparison of Biological Activities

CompoundActivity TypeIC50 Value (µM)Reference
4-Isopropoxy-2-(trifluoromethyl)benzoic acidAnticancer~50
OPTBANeuroprotectionNot Applicable

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The isopropoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-isopropoxy-2-(trifluoromethyl)benzoic acid with key analogs, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Electronic Comparisons

Compound Name Substituents (Positions) Key Properties Biological Activity (If Reported)
4-Isopropoxy-2-(trifluoromethyl)benzoic acid -CF₃ (2), -OCH(CH₃)₂ (4) Moderate acidity (pKa ~2.5–3.5*), lower water solubility due to bulky isopropoxy Not explicitly reported
2-Hydroxy-4-(trifluoromethyl)benzoic acid (HTB) -CF₃ (4), -OH (2) Higher acidity (pKa ~1.8–2.2*), increased H-bonding capacity COX-2 expression inhibition (IC₅₀ = 0.39 mM)
4-Nitro-2-(trifluoromethyl)benzoic acid -CF₃ (2), -NO₂ (4) Strong electron-withdrawing effects, very high acidity (pKa <1*) No biological data provided
4-Methoxy-3-(trifluoromethyl)benzoic acid -CF₃ (3), -OCH₃ (4) Reduced steric hindrance vs. isopropoxy, higher solubility in polar solvents Structural similarity to drug intermediates

*Estimated pKa values based on substituent electronic effects.

Key Observations:

Substituent Position and Acidity:

  • The trifluoromethyl group at position 2 (ortho to -COOH) in the target compound enhances acidity compared to unsubstituted benzoic acid (pKa ~4.2). However, its effect is mitigated by the electron-donating isopropoxy group at position 4. In contrast, HTB (with -OH at position 2 and -CF₃ at 4) exhibits stronger acidity due to the synergistic electron-withdrawing effects of -CF₃ and -OH.
  • Nitro-substituted analogs (e.g., 4-nitro-2-CF₃ benzoic acid ) show extreme acidity (pKa <1) due to the nitro group’s powerful electron-withdrawing nature.

Solubility and Steric Effects:

  • The bulky isopropoxy group in the target compound reduces water solubility compared to smaller substituents like methoxy (-OCH₃) or hydroxy (-OH). For instance, 4-methoxy-3-CF₃ benzoic acid likely has better solubility in polar solvents due to reduced steric hindrance.
  • HTB benefits from hydrogen bonding via its -OH group, enhancing solubility in aqueous environments.

Biological Activity: HTB and its parent drug triflusal inhibit COX-2 expression and NF-κB activation, making them relevant in inflammatory diseases. The target compound’s isopropoxy group may hinder similar interactions due to steric bulk, though its -CF₃ group could enhance binding affinity in other contexts.

Table 2: Substituent Effects on Bioactivity

Compound Substituent Characteristics Proposed Impact on Bioactivity
4-Isopropoxy-2-CF₃ benzoic acid Bulky alkoxy, moderate electron donation Potential steric hindrance in enzyme binding
HTB -OH (H-bond donor), -CF₃ Enhanced COX-2 inhibition via H-bonding and electronic effects
4-Nitro-2-CF₃ benzoic acid Strong electron withdrawal Likely high reactivity but poor bioavailability due to extreme acidity

Biological Activity

4-Isopropoxy-2-(trifluoromethyl)benzoic acid is an organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C11H11F3O3C_{11}H_{11}F_3O_3 and features an isopropoxy group and a trifluoromethyl group attached to a benzoic acid core. These functional groups contribute to its unique biochemical properties, influencing its interactions with various biological targets.

4-Isopropoxy-2-(trifluoromethyl)benzoic acid primarily exerts its biological effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to lipid metabolism. For instance, it interacts with fatty acid synthase, leading to altered lipid profiles in cellular models.
  • Cell Signaling Modulation : It influences cell signaling pathways by altering gene expression related to inflammation and immune responses. This modulation can enhance or suppress inflammatory processes depending on the cellular context .

Biological Activity

The biological activity of 4-Isopropoxy-2-(trifluoromethyl)benzoic acid can be summarized as follows:

Activity Effect Source
Anti-inflammatoryInhibits COX-2 expression and reduces cytokine levels
NeuroprotectiveDemonstrated protection against ischemic damage in animal models
Lipid MetabolismAlters fatty acid synthesis pathways
CytotoxicityExhibits low toxicity in normal fibroblast cells at therapeutic doses

Case Studies

  • Neuroprotective Effects : A study involving Sprague-Dawley rats demonstrated that intravenous administration of a related compound (OPTBA), which shares structural similarities with 4-Isopropoxy-2-(trifluoromethyl)benzoic acid, significantly reduced infarct volumes following induced ischemia. The treatment led to improved motor function and reduced neurological deficits compared to controls .
  • Inflammation Modulation : Research indicated that 4-Isopropoxy-2-(trifluoromethyl)benzoic acid effectively inhibited pro-inflammatory mediators in models of acute inflammation, suggesting its potential use in treating inflammatory diseases .

Pharmacokinetics

The pharmacokinetic profile of 4-Isopropoxy-2-(trifluoromethyl)benzoic acid suggests good stability under physiological conditions, with a favorable distribution across tissues. Studies indicate that the compound is transported via specific membrane transporters, facilitating its cellular uptake.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for introducing isopropoxy and trifluoromethyl groups onto benzoic acid derivatives?

  • Methodology : The synthesis typically involves sequential functionalization of the benzene ring. For the trifluoromethyl group, direct fluorination via Ullman-type coupling or use of trifluoromethylating reagents (e.g., TMSCF₃) is common. The isopropoxy group can be introduced via nucleophilic aromatic substitution (e.g., using isopropanol under acidic conditions) or through cross-coupling reactions (e.g., Buchwald-Hartwig amination adapted for oxygen nucleophiles). Precursor compounds like 2-(trifluoromethyl)benzoic acid derivatives (as seen in analogous syntheses ) are often used as starting materials. Purification via recrystallization or HPLC is critical to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing 4-Isopropoxy-2-(trifluoromethyl)benzoic acid?

  • Methodology :

  • ¹H/¹³C NMR : Identify proton environments (e.g., isopropoxy methyl splits) and confirm aromatic substitution patterns. The deshielding effect of the trifluoromethyl group (~δ 120-130 ppm in ¹³C NMR) is a key marker .
  • ¹⁹F NMR : Confirms the presence and electronic environment of the CF₃ group (typically δ -60 to -70 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Electrospray ionization (ESI) or MALDI-TOF are preferred for polar derivatives .
  • X-ray Crystallography : Resolves stereoelectronic effects and crystal packing, though disorder in the isopropoxy group may require advanced refinement tools like SHELXL .

Q. How can researchers assess the purity of 4-Isopropoxy-2-(trifluoromethyl)benzoic acid?

  • Methodology : Combine orthogonal methods:

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
  • Thermogravimetric Analysis (TGA) : Detects solvent residues or decomposition products.
  • Elemental Analysis : Confirms C/H/F/O stoichiometry. For trace impurities, LC-MS or NMR diffusion-ordered spectroscopy (DOSY) is recommended .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic data (e.g., disorder, twinning) for 4-Isopropoxy-2-(trifluoromethyl)benzoic acid?

  • Methodology :

  • Disorder Modeling : Use SHELXL’s PART instruction to refine disordered isopropoxy conformers. Apply restraints (e.g., SIMU, DELU) to stabilize geometry .
  • Twinning Analysis : Employ the Hooft parameter or ROTAX in PLATON to detect twinning. If present, refine using a twin law (e.g., -h, -k, -l) in SHELXL .
  • High-Resolution Data : Collect synchrotron data (λ < 1 Å) to improve resolution and reduce ambiguities in electron density maps.

Q. How do steric and electronic effects of the isopropoxy and trifluoromethyl groups influence the compound’s reactivity in further derivatization?

  • Methodology :

  • Steric Effects : The bulky isopropoxy group hinders electrophilic substitution at the para position. Use computational tools (e.g., DFT with Gaussian) to map electrostatic potential surfaces and predict reactive sites .
  • Electronic Effects : The electron-withdrawing CF₃ group deactivates the ring, favoring meta-directing reactions. Kinetic studies under varying conditions (e.g., nitration, sulfonation) can quantify substituent effects. Monitor reaction progress via in-situ IR or Raman spectroscopy .

Q. What computational methods are suitable for studying the structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with target enzymes (e.g., cyclooxygenase-2). Validate with MD simulations (AMBER/CHARMM) to assess stability .
  • QSAR Modeling : Corrogate substituent parameters (Hammett σ, π values) with bioactivity data. Machine learning models (e.g., random forest) can identify critical physicochemical descriptors (e.g., logP, polar surface area) .
  • Free Energy Perturbation (FEP) : Calculate binding affinity changes upon structural modifications (e.g., replacing CF₃ with CH₃) .

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